molecular formula C14H10Cl2N2O B2548655 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile CAS No. 439112-18-2

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile

Cat. No. B2548655
CAS RN: 439112-18-2
M. Wt: 293.15
InChI Key: MVGYBNNUHQPPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile” likely refers to a compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2,4-Dichlorophenyl” part refers to a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with chlorine atoms attached to the 2nd and 4th carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an ethoxy group (-O-CH2-CH3), and a 2,4-dichlorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the dichlorophenyl group and the electron-donating effects of the ethoxy group. The pyridine ring might undergo reactions such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the dichlorophenyl group might increase the compound’s lipophilicity, while the ethoxy group might enhance its solubility in organic solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Our compound, 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile, serves as an organoboron reagent in this process . Here’s how it works:

Fungicide Impurity

Our compound is an impurity found in the fungicide hexaconazole . Hexaconazole, a triazole-based fungicide, is widely used in agriculture to combat fungal diseases in plants. The presence of our compound in hexaconazole may impact its efficacy or safety.

Dihydropyrano [2,3-c]pyrazole Synthesis

Researchers have explored the use of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile in the synthesis of dihydropyrano [2,3-c]pyrazoles. In this context, it acts as a starting material, participating in a four-component reaction catalyzed by NEST (a Lewis acid) . The resulting dihydropyrano [2,3-c]pyrazoles have potential biological activities.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-2-19-14-9(8-17)3-6-13(18-14)11-5-4-10(15)7-12(11)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGYBNNUHQPPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile

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